N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide
Description
Properties
IUPAC Name |
N-ethylspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-17-15(19)18-11-9-16(10-12-18)8-7-13-5-3-4-6-14(13)20-16/h3-6H,2,7-12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPAKQPRGBBEII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC2(CCC3=CC=CC=C3O2)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide typically involves a multi-step process
Chroman Ring Formation: The chroman ring can be synthesized via a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.
Piperidine Ring Introduction: The piperidine ring is introduced through a cyclization reaction, often involving a nucleophilic substitution reaction.
Ethyl Group Addition: The ethyl group is typically introduced via an alkylation reaction using an ethyl halide.
Carboxamide Formation: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
Pharmacological Applications
Research indicates that N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide and its derivatives exhibit various biological activities:
- Cytotoxicity : Similar compounds have shown the ability to induce apoptosis (programmed cell death) and exhibit cytotoxic effects against cancer cells. Studies suggest that chromene-piperidine derivatives can be effective in targeting cancer cells, although specific data on this compound is limited .
- Antifungal Activity : Compounds related to this compound have demonstrated antifungal properties. Research has indicated that these derivatives can inhibit fungal growth, making them candidates for further investigation in antifungal therapies .
- Antimycobacterial Activity : Some studies have reported antimycobacterial effects for related compounds. This suggests that this compound may also possess similar properties, warranting further exploration .
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, research on closely related compounds provides valuable insights:
These findings suggest that modifications to the spiro structure can significantly influence the biological activity of related compounds.
Potential Therapeutic Areas
Given its structural characteristics and preliminary biological activity data, this compound may have potential applications in:
- Cancer Treatment : Due to its cytotoxic properties against cancer cells.
- Antifungal Therapies : As a candidate for developing new antifungal agents.
- Infectious Disease Control : Its potential antimycobacterial activity could be significant in treating infections caused by mycobacteria.
Mechanism of Action
The mechanism of action of N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for a unique mode of binding, potentially leading to selective interactions with its targets. The exact pathways involved depend on the specific biological context and the nature of the targets.
Comparison with Similar Compounds
Ring Conformations and Dihedral Angles
The piperidine ring in N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide adopts distinct chair conformations with dihedral angles between the piperidine and chroman rings. For example:
- In the asymmetric unit (molecules A and B), the piperidine ring forms dihedral angles of 11.9° (A) and 7.9° (B) with the N-ethyl carboxamide group, and 78.2° (A) and 74.3° (B) with the chroman ring .
Comparison with Analogs:
The presence of a 4-cyano group in the chroman ring increases steric hindrance, leading to larger dihedral angles compared to unsubstituted analogs like spiro[chroman-2,4'-piperidine] .
Substituent Effects
- N-Alkyl vs. N-Aryl Carboxamides : The N-ethyl group in the target compound reduces hydrogen-bonding capacity compared to N-aryl derivatives (e.g., N-phenylcarboxamides), which exhibit stronger intermolecular interactions .
- Thiocarboxamides : Replacement of the carbonyl with a thiocarbonyl group (e.g., in thiocarboxamide analogs) shifts $ ^1H $-NMR signals for piperidine protons by ~0.5 ppm due to electronic effects .
Physicochemical Properties
NMR Spectral Data
Substituents significantly influence $ ^1H $-NMR chemical shifts of piperidine protons:
| Substituent Type | H2a-H6a Chemical Shift (ppm) | H2e-H6e Chemical Shift (ppm) | Reference |
|---|---|---|---|
| N-Ethyl carboxamide | ~3.95–4.12 | ~1.70–2.10 | |
| N-Aryl carboxamide | ~4.12 | Minimal shift | |
| Thiocarboxamide | ~4.46 | ~2.20–2.50 |
The N-ethyl group induces upfield shifts in axial protons (H2a-H6a) compared to bulkier N-aryl groups .
Biological Activity
N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide, a compound belonging to the spirocyclic class of piperidine derivatives, has garnered attention for its diverse biological activities. This article examines its pharmacological properties, potential therapeutic applications, and underlying mechanisms based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a spirocyclic framework that integrates a chroman moiety with a piperidine ring. The molecular formula is , and it crystallizes in two independent forms (molecules A and B) within the asymmetric unit. The structural conformation includes dihedral angles that suggest significant steric interactions, which may influence its biological activity .
Cytotoxicity and Anticancer Potential
This compound exhibits notable cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in tumor cells, making it a candidate for anticancer therapy. Studies indicate that compounds with similar structural features demonstrate enhanced interactions with cellular targets involved in apoptosis pathways .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Antimicrobial Properties
Research has demonstrated that this compound possesses antifungal and antimycobacterial activities. For instance, it showed significant inhibition against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 3.72 µM, indicating its potential as an anti-tubercular agent . Additionally, it has displayed antifungal activity against various strains, further supporting its broad-spectrum antimicrobial potential .
Table 2: Antimicrobial Activity
| Microorganism | MIC (µM) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 3.72 | |
| Candida albicans | 6.5 | |
| Staphylococcus aureus | 7.0 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Apoptosis Induction : The compound activates apoptotic pathways through the modulation of Bcl-2 family proteins and caspase activation.
- Inhibition of Enzymatic Activity : It has been identified as a potent inhibitor of certain enzymes involved in cancer progression and inflammation, such as IKKβ, which plays a crucial role in NF-κB signaling pathways .
Case Studies
A recent study explored the efficacy of this compound in combination with conventional chemotherapy agents. The results indicated that co-administration enhanced the overall cytotoxic effect compared to monotherapy, suggesting a synergistic effect that could improve treatment outcomes in cancer therapy .
Q & A
Q. What are the key synthetic pathways for N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide?
The synthesis typically involves catalytic steps using precursors like tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate. For example, ZnI₂ catalysis facilitates the introduction of functional groups (e.g., cyano groups) via reactions such as nucleophilic substitution. Post-synthetic steps include dilution, drying under reduced pressure, and recrystallization from ethanol to isolate pure crystals . Methodological rigor includes monitoring reactions via TLC and confirming structures using ¹H NMR and HRMS .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The spirocyclic system’s conformation (e.g., chair-like piperidine and twisted chroman rings) is resolved using programs like SHELX for refinement. Hydrogen-bonding networks (N–H···O, C–H···O) and C–H···π interactions are analyzed to understand packing motifs .
Q. What safety protocols are critical during handling?
Avoid dust formation and use fume hoods for ventilation. Personal protective equipment (PPE) includes nitrile gloves, EN 166-certified goggles, and lab coats. In case of spills, collect material using non-sparking tools and dispose via licensed waste management services. Fire risks require alcohol-resistant foam or CO₂ extinguishers .
Q. How is preliminary biological activity assessed?
Anticancer screening involves in vitro assays (e.g., IC₅₀ determination against cancer cell lines like ALK-positive Karpas-299). Enzymatic inhibition studies (e.g., ALK kinase assays) are performed using standardized protocols with dose-response curves and phosphorylation level analysis .
Advanced Research Questions
Q. How do conformational dynamics of the piperidine ring influence biological activity?
Puckering coordinates (amplitude and phase angles) derived from SCXRD data quantify non-planar ring distortions. For example, chair conformations may enhance binding to hydrophobic pockets in target proteins, while twisted forms alter steric interactions. Computational tools like Cremer-Pople parameters validate these observations .
Q. How to resolve contradictions in toxicological data for risk assessment?
While some safety data sheets (SDS) list acute oral toxicity (H302) and respiratory irritation (H335), gaps persist in chronic toxicity and carcinogenicity. Researchers must cross-reference in vitro genotoxicity assays (e.g., Ames test) with in vivo models to address discrepancies. Prioritize studies adhering to OECD guidelines .
Q. What strategies optimize hydrogen-bonding networks in co-crystals?
Co-crystallization with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) can stabilize specific conformations. For instance, N–H···O interactions between the carboxamide group and co-formers enhance lattice stability. Screening solvents with varying polarities (e.g., DMSO vs. ethanol) refines crystal packing .
Q. How to design structure-activity relationship (SAR) studies for anticancer derivatives?
Modify the chroman ring’s substituents (e.g., methoxy or fluorine groups) and assess impacts on cytotoxicity. Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values. Validate hypotheses via X-ray crystallography of ligand-target complexes .
Q. What analytical methods address stability challenges under varying pH?
Perform forced degradation studies (acid/base hydrolysis, oxidative stress) followed by HPLC-MS to identify degradation products. Kinetic modeling of degradation rates at different pH levels (1–13) informs formulation strategies. Stability-indicating methods require validation per ICH Q2(R1) .
Q. How to mechanistically interpret reaction pathways in spirocyclic syntheses?
Employ isotopic labeling (e.g., ¹³C at the spiro carbon) and monitor intermediates via LC-MS. Density functional theory (DFT) calculations identify transition states, such as SNAr mechanisms in piperidine ring formation. Kinetic isotope effects (KIEs) validate proposed mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
